

Cross-species stability of MC-Val-Cit-PAB linker

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-vinblastine

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A Comparative Guide to the Cross-Species Stability of the MC-Val-Cit-PAB Linker

The Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a critical component in the design of many antibody-drug conjugates (ADCs). Its primary function is to remain stable in systemic circulation and then selectively release its cytotoxic payload within the target tumor cells. This selective release is typically mediated by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. [1][2][3][4] Understanding the stability of this linker across different species is paramount for the preclinical evaluation and clinical translation of ADCs.

Cross-Species Plasma Stability

A significant body of research has demonstrated a marked difference in the stability of the Val-Cit linker in the plasma of rodents versus primates, including humans. This discrepancy is primarily attributed to the activity of a specific enzyme, carboxylesterase 1C (Ces1C), which is present at higher levels in mouse and rat plasma. [5][6][7][8][9] This enzyme can prematurely cleave the linker, leading to off-target toxicity and a reduced therapeutic window in rodent models. [8]

In contrast, the MC-Val-Cit-PAB linker exhibits high stability in human and cynomolgus monkey plasma, which is a key attribute for its successful clinical application. [10][11][12] This stability ensures that the ADC remains intact in circulation, minimizing systemic exposure to the free payload and maximizing its delivery to the target tumor site.

Quantitative Comparison of Linker Stability

The following table summarizes the available quantitative data on the stability of Val-Cit-PAB based linkers in plasma from different species. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, specific ADC constructs, and analytical methods.

Species	Linker Type	Stability Metric	Observation	Reference
Mouse	Val-Cit	Half-life (t1/2)	2.3 hours	[11]
Mouse	Val-Cit-PABC-MMAE	% Payload Release	>20% after 6 days	
Mouse	Modified Val-Cit	% Cleavage	6% after 24 hours	[13]
Rat	Val-Cit-PABC-MMAE	% Payload Release	>4% after 6 days	
Human	Val-Cit-PABC-MMAE	% Payload Release	<1% after 6 days	[12]
Human	Modified Val-Cit	% Cleavage	4% after 24 hours	[13]
Cynomolgus Monkey	Val-Cit-PABC-MMAE	% Payload Release	<1% after 6 days	[12]

Experimental Protocols

The assessment of ADC linker stability is a critical step in preclinical development. The following are outlines of common experimental protocols used to evaluate the cross-species stability of the MC-Val-Cit-PAB linker.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, cynomolgus monkey, rat, mouse).[14]

Methodology:

- The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C.[14][15]
- Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]
- The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[14]

Quantification Methods:

- Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[14][16]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct measurement of the intact ADC, free payload, and any payload-adducts.[14][16]

In Vivo Pharmacokinetic Study

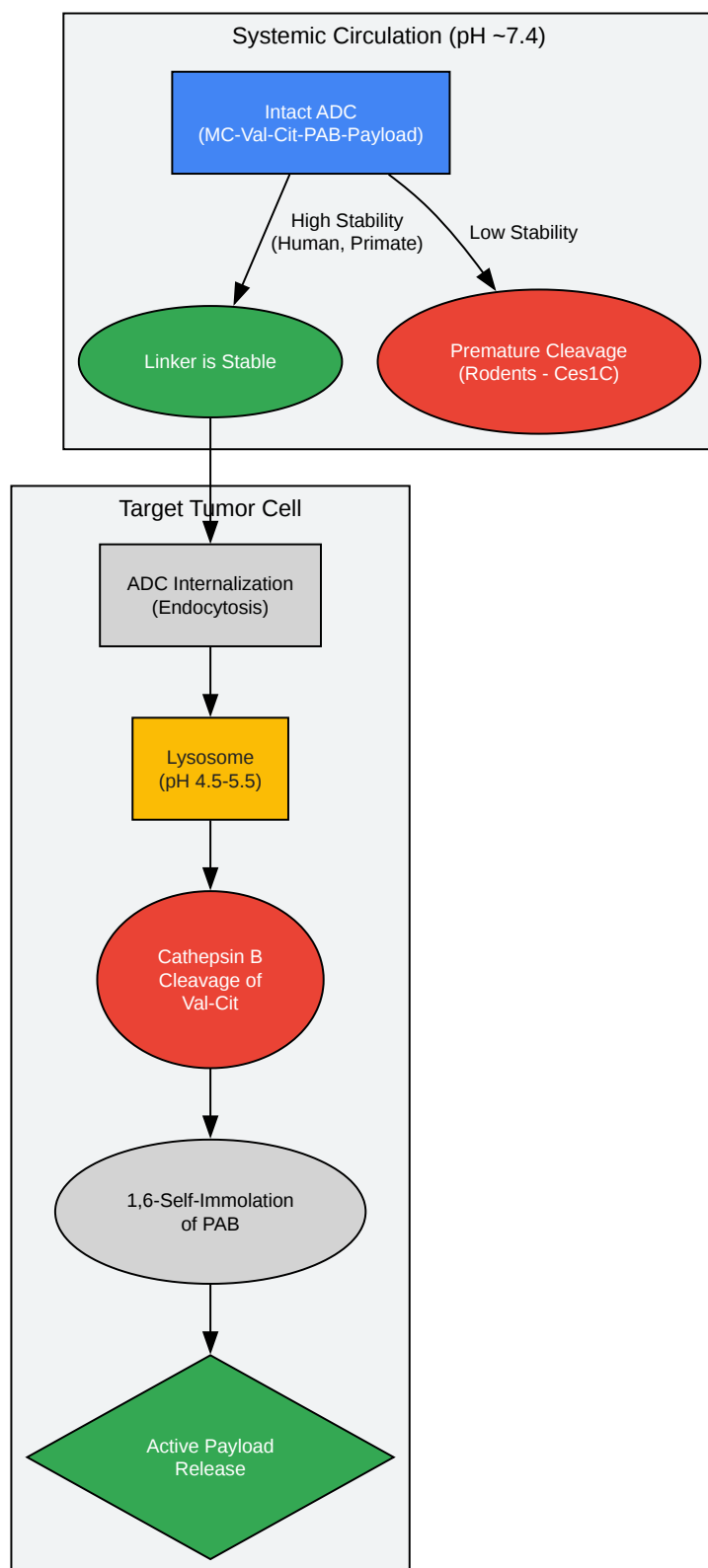
Objective: To assess the stability and pharmacokinetic profile of an ADC in a living organism.

Methodology:

- The ADC is administered to the study animals (e.g., mice, rats, cynomolgus monkeys) at a specific dose.
- Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[14]
- Plasma is isolated from the blood samples.[14]
- The concentrations of total antibody, intact ADC, and free payload in the plasma are quantified using validated bioanalytical methods like ELISA and LC-MS/MS.[16]

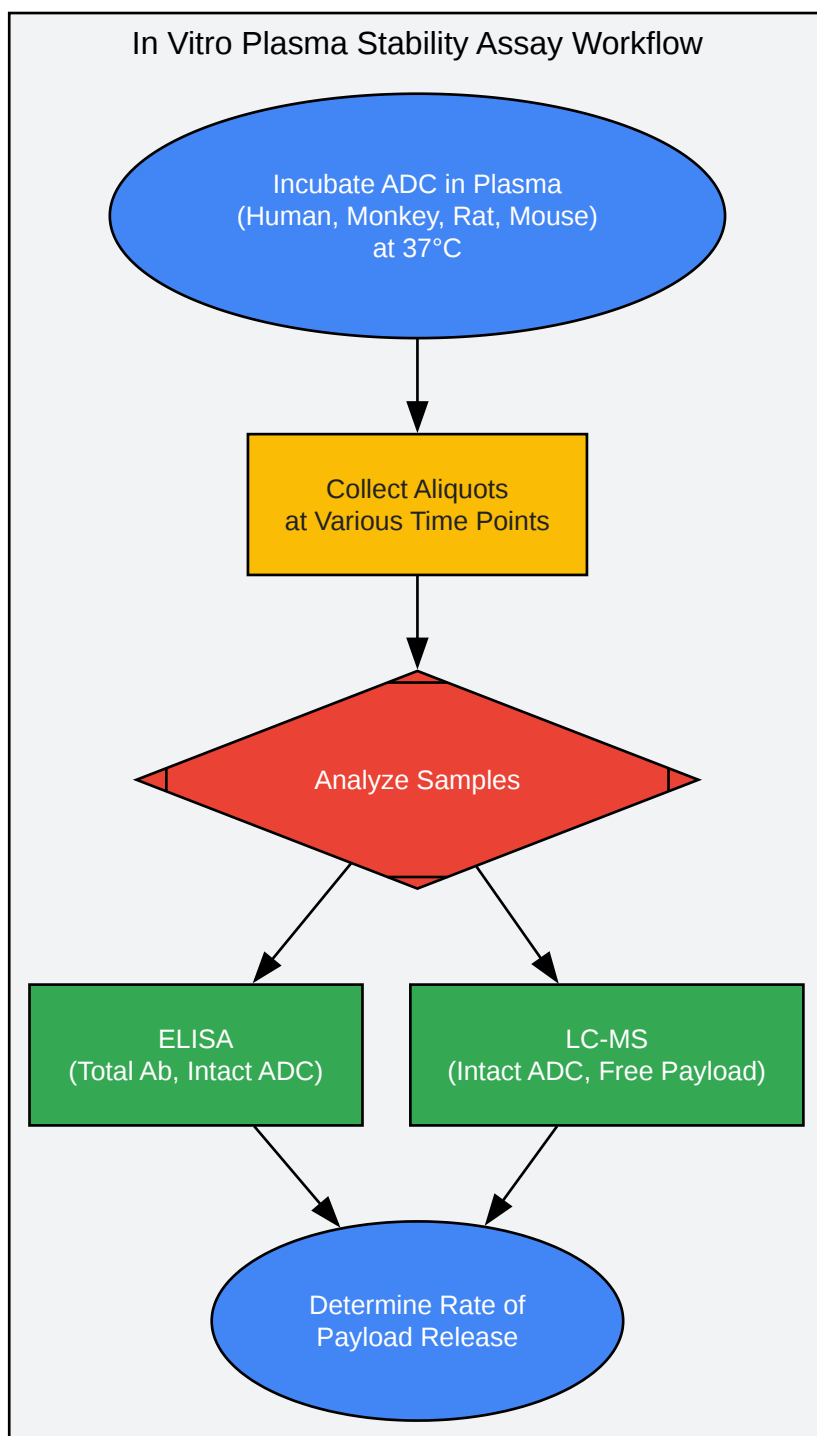
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of linker cleavage and a typical experimental workflow for assessing linker stability.



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Caption: Mechanism of MC-Val-Cit-PAB linker stability and cleavage.



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Caption: Experimental workflow for in vitro plasma stability assessment.

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